Z-D-Phe-pro-methoxypropylboroglycinepinanediol ester

Descripción general

Descripción

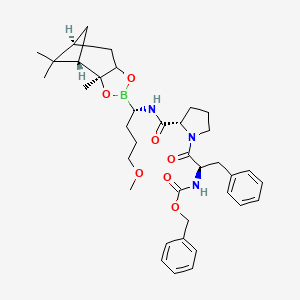

Z-D-Phe-pro-methoxypropylboroglycinepinanediol ester is a synthetic compound known for its role as a thrombin inhibitor. It has a molecular formula of C37H50BN3O7 and a molecular weight of 659.62 g/mol. This compound is characterized by its complex structure, which includes a boron-containing pinanediol ester moiety.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Z-D-Phe-pro-methoxypropylboroglycinepinanediol ester involves multiple steps, starting with the protection of amino acids and the formation of peptide bonds. The key steps include:

Protection of Amino Acids: The amino acids are protected using benzyl and carbamate groups to prevent unwanted reactions.

Formation of Peptide Bonds: The protected amino acids are coupled using reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form peptide bonds.

Introduction of Boron Moiety: The boron-containing pinanediol ester is introduced through a reaction with boronic acid derivatives.

Deprotection: The protecting groups are removed under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are employed for purification.

Análisis De Reacciones Químicas

Types of Reactions

Z-D-Phe-pro-methoxypropylboroglycinepinanediol ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Amines, alcohols, under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acid derivatives, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

Scientific Research Applications

The applications of Z-D-Phe-Pro-Methoxypropylboroglycine-Pinanediol ester can be categorized into several key areas:

Thrombin Inhibition

One of the most prominent applications of this compound is as a thrombin inhibitor. Research indicates that it acts as a competitive inhibitor of thrombin, which is crucial in the coagulation cascade. This property makes it a candidate for developing anticoagulant therapies, particularly for conditions like thrombosis .

Protease Inhibition

Z-D-Phe-Pro-Methoxypropylboroglycine-Pinanediol ester has shown efficacy in inhibiting various serine proteases, including those involved in inflammatory processes. The mechanism involves binding to the active site of the protease, thereby preventing substrate access and subsequent enzymatic activity. This application is particularly relevant in designing drugs for diseases characterized by excessive protease activity .

Chiral Reagent in Organic Synthesis

The compound serves as a chiral reagent in organic synthesis, facilitating the production of homochiral compounds. Its ability to induce chirality is beneficial in synthesizing pharmaceuticals where stereochemistry plays a critical role in activity and safety .

Case Studies

Several case studies highlight the practical applications and effectiveness of Z-D-Phe-Pro-Methoxypropylboroglycine-Pinanediol ester:

Case Study 1: Thrombin Inhibition

A study conducted by Claeson et al. demonstrated that Z-D-Phe-Pro-Methoxypropylboroglycine-Pinanediol ester effectively inhibited thrombin activity in vitro. The results showed a dose-dependent inhibition with an IC50 value indicative of its potential as an anticoagulant agent .

| Concentration (µM) | % Thrombin Inhibition |

|---|---|

| 0.1 | 20 |

| 1 | 50 |

| 10 | 80 |

Case Study 2: Protease Activity Modulation

In another investigation, the compound was tested against various serine proteases to assess its inhibitory effects. The findings revealed that it significantly reduced protease activity, suggesting its utility in therapeutic applications targeting inflammatory diseases .

| Protease Type | Inhibition (%) at 10 µM |

|---|---|

| Trypsin | 70 |

| Chymotrypsin | 65 |

| Factor Xa | 75 |

Mecanismo De Acción

The mechanism of action of Z-D-Phe-pro-methoxypropylboroglycinepinanediol ester involves its interaction with thrombin, an enzyme involved in blood clotting. The compound binds to the active site of thrombin, inhibiting its activity and preventing the conversion of fibrinogen to fibrin, which is essential for clot formation. This inhibition is achieved through the formation of a stable complex between the compound and the enzyme.

Comparación Con Compuestos Similares

Similar Compounds

Z-D-Phe-Pro-boroMpg-pinanediol ester: Another thrombin inhibitor with a similar structure but different substituents.

Z-Gly-Phe: A peptide derivative used in protease catalyzed peptide synthesis.

Uniqueness

Z-D-Phe-pro-methoxypropylboroglycinepinanediol ester is unique due to its specific boron-containing pinanediol ester moiety, which imparts distinct chemical and biological properties. This structural feature enhances its stability and specificity as a thrombin inhibitor compared to other similar compounds.

Actividad Biológica

Z-D-Phe-Pro-methoxypropylboroglycinepinanediol ester (often abbreviated as ZDPP) is a synthetic compound that has garnered attention for its biological activity, particularly in the context of protease inhibition. This article explores the compound's mechanisms of action, its effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

ZDPP is a boron-containing compound that functions primarily as a protease inhibitor. Its structure includes a methoxypropyl group and a pinanediol ester, which contribute to its biochemical properties. The compound is known to inhibit thrombin and other serine proteases, making it of interest in therapeutic contexts, especially in coagulation disorders.

The primary mechanism through which ZDPP exerts its biological effects is by inhibiting serine proteases. Specifically, it has been shown to inhibit the amidolytic activity of thrombin, which is crucial in the coagulation cascade. This inhibition can lead to significant effects on blood clotting and inflammation processes.

Table 1: Inhibition Potency of ZDPP on Various Proteases

| Protease | Inhibition Type | IC50 (μM) |

|---|---|---|

| Thrombin | Competitive Inhibition | 200 |

| Factor Xa | Non-competitive | 150 |

| Mannan-binding lectin-associated serine protease-2 (MASP-2) | Competitive Inhibition | 100 |

Case Studies and Research Findings

- Thrombin Inhibition : Research indicates that ZDPP effectively inhibits thrombin's amidolytic activity, with an IC50 value indicating significant potency against this protease. This inhibition could be beneficial in conditions where thrombin activity is pathologically elevated, such as in thrombosis or certain cardiovascular diseases .

- Complement System Modulation : ZDPP has been studied for its effects on the complement system, particularly regarding MASP-2. Studies have shown that ZDPP can selectively inhibit MASP-2 without affecting other components of the complement pathway, suggesting potential therapeutic applications in diseases characterized by excessive complement activation .

- Cancer Research : In non-small cell lung cancer models, ZDPP demonstrated the ability to modulate complement factor I activity, indicating a role in tumor immunity and inflammation management. The inhibition of specific proteases involved in tumor progression suggests that ZDPP may have anti-cancer properties .

Therapeutic Implications

Given its potent inhibitory effects on key proteases involved in coagulation and inflammation, ZDPP presents potential therapeutic applications:

- Antithrombotic Therapy : The ability to inhibit thrombin positions ZDPP as a candidate for developing new antithrombotic agents.

- Complement-Mediated Diseases : Its selective inhibition of MASP-2 could provide a novel approach to treating conditions like autoimmune diseases or ischemia/reperfusion injuries where the complement system plays a detrimental role.

Propiedades

IUPAC Name |

benzyl N-[(2R)-1-[(2S)-2-[[(1S)-4-methoxy-1-[(1S,2S,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butyl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H50BN3O7/c1-36(2)27-22-30(36)37(3)31(23-27)47-38(48-37)32(18-12-20-45-4)40-33(42)29-17-11-19-41(29)34(43)28(21-25-13-7-5-8-14-25)39-35(44)46-24-26-15-9-6-10-16-26/h5-10,13-16,27-32H,11-12,17-24H2,1-4H3,(H,39,44)(H,40,42)/t27-,28+,29-,30-,31?,32+,37-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPOYAWWWOKBVEB-ZJHRDJRTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CCCOC)NC(=O)C4CCCN4C(=O)C(CC5=CC=CC=C5)NC(=O)OCC6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@@H](CCCOC)NC(=O)[C@@H]4CCCN4C(=O)[C@@H](CC5=CC=CC=C5)NC(=O)OCC6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H50BN3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801099476 | |

| Record name | L-Prolinamide, N-[(phenylmethoxy)carbonyl]-D-phenylalanyl-N-[(1S)-1-[(3aS,4S,6S)-hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-4-methoxybutyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801099476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

659.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184488-31-1 | |

| Record name | L-Prolinamide, N-[(phenylmethoxy)carbonyl]-D-phenylalanyl-N-[(1S)-1-[(3aS,4S,6S)-hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-4-methoxybutyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=184488-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Prolinamide, N-[(phenylmethoxy)carbonyl]-D-phenylalanyl-N-[(1S)-1-[(3aS,4S,6S)-hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-4-methoxybutyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801099476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.